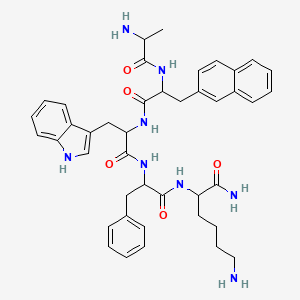
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester (commonly referred to as ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate ) belongs to the class of 1,2,4-triazole-containing heterocyclic compounds. These compounds exhibit diverse pharmacological significance and are found in various pharmaceuticals and biologically important molecules used in drug discovery studies against cancer cells, microbes, and other diseases .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic methods exist for the preparation of 1H-1,2,4-triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester. One common approach involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone precursor. For instance, the reaction between 3-amino-1,2,4-triazole and an aldehyde can yield the desired ester product. The exact conditions and reagents may vary, but this general strategy provides access to the target compound .
Industrial Production: While specific industrial production methods are proprietary, the synthesis typically involves scalable processes that optimize yield, purity, and cost-effectiveness. These methods may employ catalysts, solvents, and purification steps to ensure efficient large-scale production.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester can participate in various chemical reactions:
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring or the ester functionality may occur.
Cyclization: Intramolecular cyclization reactions can lead to diverse products.
Common reagents include reducing agents, nucleophiles, and acid/base catalysts. The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its diverse pharmacological activities.
Agrochemistry: Potential use in crop protection.
Materials Sciences: Incorporation into materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with biological receptors, such as hydrogen bonding and dipole interactions. Further research is needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester stands out due to its unique structure and properties. Similar compounds include other 1,2,4-triazoles like Fluconazole, Flupoxam, and Anastrozole, which also exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C11H10FN3O2 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
BBXUHVUXSVFYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)


![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)


